Benzene, 1-[(chloromethyl)thio]-4-methoxy-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethylsulfanyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOWMGXEZOADNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443374 | |
| Record name | Benzene, 1-[(chloromethyl)thio]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-89-2 | |
| Record name | Benzene, 1-[(chloromethyl)thio]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(chloromethyl)sulfanyl]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzene, 1 Chloromethyl Thio 4 Methoxy and Its Analogues
Strategic Approaches to Chloromethylation of Aromatic Thioethers
The introduction of a chloromethyl group onto a sulfur atom attached to an aromatic ring is a key transformation for producing compounds like Benzene (B151609), 1-[(chloromethyl)thio]-4-methoxy-. This can be achieved through methods analogous to those used for the chloromethylation of aromatic rings, adapted for the specific reactivity of the thioether moiety.
Electrophilic Aromatic Chloromethylation Routes
While the title of this section suggests a classic electrophilic attack on the aromatic ring, the synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy- involves the chloromethylation of the sulfur atom. The reagents and conditions, however, are often identical to those used in traditional electrophilic aromatic substitutions like the Blanc chloromethylation. wikipedia.orglibretexts.org The reaction for thiols proceeds as follows: ArSH + CH₂O + HCl → ArSCH₂Cl + H₂O. wikipedia.org
The combination of formaldehyde (B43269) (or its polymers like paraformaldehyde and trioxane) and hydrogen chloride is a primary method for introducing the chloromethyl group. dur.ac.ukthieme-connect.de In what is known as the Blanc chloromethylation, these reagents react with an aromatic ring, typically under acidic conditions, to form a chloromethyl arene. wikipedia.orgalfa-chemistry.com This system can be adapted for the S-chloromethylation of aromatic thiols.
Under acidic conditions, formaldehyde is protonated, which makes its carbonyl carbon highly electrophilic. wikipedia.orglibretexts.org This electrophile is then attacked by the nucleophilic sulfur atom of an aromatic thiol, such as 4-methoxybenzenethiol (B147237). The resulting hydroxymethyl thioether intermediate is subsequently converted to the more stable chloromethyl thioether in the presence of hydrogen chloride. This process is an efficient way to introduce the -SCH₂Cl functional group. wikipedia.org
An alternative to the formaldehyde/HCl system is the use of chloromethyl ethers, such as chloromethyl methyl ether (CH₃OCH₂Cl). libretexts.org These compounds serve as potent chloromethylating agents and can react with aromatic compounds to yield chloromethyl derivatives. wikipedia.orglibretexts.org The reaction is represented as: ArH + CH₃OCH₂Cl → ArCH₂Cl + CH₃OH. libretexts.org
Chloromethyl methyl ether is used as an alkylating agent and an industrial solvent in the manufacturing of various products, including ion-exchange resins and polymers. taylorandfrancis.comnih.gov In the context of synthesizing the target compound, 4-methoxybenzenethiol or its corresponding thiolate would act as the nucleophile, attacking the electrophilic carbon of the chloromethyl ether to displace the methoxy (B1213986) group and form the desired chloromethyl thioether. This method can be particularly useful for substrates that are sensitive to the highly acidic conditions of the formaldehyde/HCl system.
The chloromethylation of aromatic compounds is frequently catalyzed by a Lewis acid. researchgate.net Zinc chloride is the most common catalyst for the Blanc reaction, but others such as aluminium chloride, tin(IV) chloride, and titanium tetrachloride have also been employed. wikipedia.orgdur.ac.ukthieme-connect.de The role of the catalyst is to enhance the electrophilicity of the chloromethylating agent. alfa-chemistry.com For instance, with the formaldehyde/HCl system, the Lewis acid coordinates to the formaldehyde, further activating it for nucleophilic attack. wikipedia.orgalfa-chemistry.com
In cases involving activated aromatic rings, such as those with a methoxy group, a catalyst may not always be necessary. dur.ac.uk However, for less reactive substrates or to improve reaction efficiency, a catalyst is crucial. The choice of catalyst can significantly influence the reaction's outcome, including yield and the formation of byproducts like diarylmethanes. dur.ac.ukthieme-connect.de For example, studies on the chloromethylation of the structurally similar anisole (B1667542) have shown that titanium tetrachloride can be an effective catalyst at low temperatures. dur.ac.uk
| Catalyst | Reagents | Temperature (°C) | Key Outcome | Reference |
|---|---|---|---|---|
| Titanium Tetrachloride (TiCl₄) | Formaldehyde, HCl | 0-5 | Optimized for high ratio of chloromethylated product | dur.ac.uk |
| Zinc Chloride (ZnCl₂) | Formaldehyde, HCl | Ambient | Commonly used, effective catalyst | wikipedia.orglibretexts.org |
| Aluminium Chloride (AlCl₃) | Formaldehyde, HCl | Variable | Effective, but can promote side reactions | thieme-connect.de |
| Tin(IV) Chloride (SnCl₄) | Formaldehyde, HCl | Variable | Also used as an effective catalyst | dur.ac.ukthieme-connect.de |
Nucleophilic Substitution Pathways for Thioether Formation
An alternative and often more direct route to forming aryl alkyl thioethers involves creating the sulfur-carbon bond through a nucleophilic substitution reaction. This strategy is central to many thioether synthesis protocols. mdpi.com
This pathway represents a classic nucleophilic substitution, analogous to the Williamson ether synthesis. The synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy- would involve the reaction of a 4-methoxybenzenethiolate salt with a suitable chloromethyl precursor that contains a leaving group.
The first step is the deprotonation of 4-methoxybenzenethiol using a base to form the highly nucleophilic thiolate anion. This anion then attacks an electrophilic carbon source. For the synthesis of the target molecule, a reagent providing a "-CH₂Cl" group, where one chlorine is displaced by the thiolate and the other remains, is required. A common substrate for this type of transformation would be dichloromethane, although the reaction conditions would need to be carefully controlled to favor monosubstitution. The thiolate attacks the dichloromethane, displacing one chloride ion to form the chloromethyl thioether product. This method offers a high degree of control and is often preferred for its versatility and milder reaction conditions compared to electrophilic chloromethylation routes.
| Nucleophile | Electrophile | Base/Solvent System | General Outcome | Reference |
|---|---|---|---|---|
| Aryl Thiol (ArSH) | Alkyl Halide (R-X) | K₂CO₃ in DMAc | Forms Aryl Alkyl Thioether (Ar-S-R) | nih.gov |
| Thiophenol | Chloromethylating Agent | Not specified | Forms Chloromethyl Phenyl Sulfide (B99878) | orgsyn.org |
| Potassium Xanthates (ROCS₂K) | Alkyl Halides | DMF, 150 °C | Forms Dialkyl Thioethers via xanthate intermediate | mdpi.com |
Interconversion of Halogenated Intermediates, particularly involving the thiomethyl group
The interconversion of halogens on an aromatic ring or within the methyl group of a thiomethyl ether is a key strategy for accessing specific target molecules like Benzene, 1-[(chloromethyl)thio]-4-methoxy-. Metal-halogen exchange is a primary tool for this purpose, enabling the conversion of one organic halide into an organometallic product which can then be reacted to introduce a different halogen. wikipedia.org
Lithium-halogen exchange is a particularly well-developed method, often used to prepare organolithium reagents from organochlorides, bromides, and iodides. wikipedia.org The reaction rate typically follows the trend I > Br > Cl, meaning an aryl iodide or bromide is more readily converted to its lithiated form than the corresponding chloride. wikipedia.org This principle can be applied to synthesize analogues of the target compound. For instance, an aryl bromide analogue could be treated with an organolithium reagent like n-butyllithium to form an aryllithium species. This intermediate can then be quenched with an electrophilic chlorine source to yield the desired aryl chloride.
This type of exchange is kinetically controlled and influenced by the stability of the carbanion intermediates. wikipedia.orgharvard.edu In some cases, "halogen dance" reactions, which involve intramolecular migration of a halogen atom, can also lead to the formation of different isomers, although this is less common in simple chloroaromatics. researchgate.net Halogen exchange reactions (halex reactions) can also be performed on the halomethyl group itself, for example, converting a bromomethylthioether into the corresponding chloromethylthioether, often using a source of chloride ions. tandfonline.com
Synthesis of the Chloromethylthio Moiety through Sulfur-Mediated Reactions
The construction of the Ar-S-CH₂Cl core is central to the synthesis of the target compound. This can be achieved through multi-step sequences or more direct approaches.
A common and reliable strategy involves a two-step process: first, the introduction of a sulfur-containing group that can be readily converted to the chloromethylthio moiety, followed by a selective chlorination step. A logical precursor is the corresponding hydroxymethylthioether (Ar-S-CH₂OH). This alcohol can be synthesized and then converted to the target chloride.
The conversion of alcohols to alkyl chlorides is effectively achieved using thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org The reaction proceeds by the alcohol's oxygen atom attacking the sulfur of thionyl chloride, displacing a chloride ion. libretexts.orgyoutube.com This forms a chlorosulfite intermediate, which renders the hydroxyl group a much better leaving group. The displaced chloride ion then acts as a nucleophile, attacking the carbon in an Sₙ2 reaction, leading to the formation of the C-Cl bond with inversion of configuration. libretexts.org The byproducts are sulfur dioxide (SO₂) and hydrochloric acid (HCl), both of which are gases and can be easily removed from the reaction mixture. libretexts.org
Table 1: Key Steps in Thionyl Chloride Mediated Halogenation of an Aryl(hydroxymethyl)thioether
| Step | Reactants | Intermediate/Product | Mechanism |
| 1 | Ar-S-CH₂OH, SOCl₂ | Ar-S-CH₂OS(O)Cl (Alkyl chlorosulfite) | Nucleophilic attack of alcohol on SOCl₂ |
| 2 | Ar-S-CH₂OS(O)Cl, Cl⁻ | Ar-S-CH₂Cl, SO₂, HCl | Sₙ2 attack by chloride ion |
This table outlines the general mechanism for the conversion of a hydroxymethylthioether to a chloromethylthioether using thionyl chloride.
Direct methods aim to form the aryl-S-CH₂Cl bond in a single key step. One approach is the chloromethylation of a suitable precursor like 4-methoxythiophenol. This involves reacting the thiophenol with a chloromethylating agent, such as chloromethyl methyl ether, often in the presence of a Lewis acid catalyst.
Alternatively, the synthesis can start with the aromatic core, 4-methoxybenzene (anisole). This involves an electrophilic aromatic substitution reaction to introduce the chloromethylthio group. smolecule.com This can be a challenging transformation due to the reactivity of the chloromethylthio moiety and the potential for side reactions. A related approach involves the reaction of aryl sulfonyl chlorides, which are readily available, as sulfur precursors in nickel-catalyzed desulfonative cross-coupling reactions to generate unsymmetrical thioethers. researchgate.net
Green Chemistry Principles in the Synthesis of Aryl(chloromethyl)thioethers
Modern synthetic chemistry emphasizes the use of methods that are more environmentally friendly, efficient, and sustainable. The synthesis of aryl(chloromethyl)thioethers and related compounds has benefited from the application of green chemistry principles, such as the use of solvent-free conditions and alternative energy sources like microwaves.
Performing reactions without a solvent minimizes waste, reduces potential environmental hazards associated with solvent disposal, and can sometimes lead to improved reaction rates and yields. Several methods for C-S bond formation have been developed under solvent-free conditions. For example, the reaction of aryl halides with carbon disulfide in the presence of an ionic liquid can proceed efficiently without an additional solvent. lookchem.com Similarly, decarboxylative redox cyclization strategies using elemental sulfur have been successfully employed under metal- and solvent-free conditions for the synthesis of sulfur-containing heterocycles, demonstrating the feasibility of complex transformations without traditional solvents. researchgate.net The synthesis of thioamides has also been achieved by reacting arylacetic acids with amines and elemental sulfur in the absence of any catalyst or solvent. mdpi.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. amazonaws.com By directly heating the reaction mixture through dipole rotation and ion migration, microwaves provide uniform and rapid heating, which often leads to dramatically reduced reaction times, higher yields, and improved product purity. amazonaws.com
The synthesis of aryl sulfides has been shown to be highly amenable to microwave assistance. For instance, the condensation of 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one with arylsulfonohydrazides to form arylsulfides was significantly faster and higher yielding under microwave irradiation compared to conventional heating. Similarly, the direct coupling of aryl halides with carbon disulfide in an ionic liquid is effectively accelerated by microwaves, with reactions completing in minutes rather than hours. lookchem.com Acid-mediated synthesis of aryl sulfides has also seen improved yields and reduced reaction times when conducted under microwave conditions. organic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Aryl Thioether Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
| Aryl Halide + CS₂ in Ionic Liquid | Conventional | 12-24 hours | Moderate | lookchem.com |
| Aryl Halide + CS₂ in Ionic Liquid | Microwave | 5-60 minutes | Moderate to High | lookchem.com |
| Acid-Mediated Coupling | Conventional | 15 hours | 77% | organic-chemistry.org |
| Acid-Mediated Coupling | Microwave | 1.5 hours | 83% | organic-chemistry.org |
| Thiol Synthesis from Halide | Conventional | 6-24 hours | ~72% | amazonaws.com |
| Thiol Synthesis from Halide | Microwave | 60 minutes | >90% | amazonaws.com |
This table provides examples from the literature highlighting the significant improvements in reaction time and yield achieved by using microwave-assisted synthesis for C-S bond formation.
Mechanistic Investigations of Reactions Involving Benzene, 1 Chloromethyl Thio 4 Methoxy
Reaction Pathways of the Chloromethyl Group
The chloromethyl group is a key reactive site in Benzene (B151609), 1-[(chloromethyl)thio]-4-methoxy-, susceptible to both nucleophilic substitution and radical-mediated reactions. The specific pathway followed is highly dependent on the reaction conditions.
Nucleophilic Substitution at the Chloromethyl Carbon Center
Nucleophilic substitution at the benzylic carbon of the chloromethyl group is a prominent reaction pathway. This transformation can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism, with the operative pathway being influenced by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. patsnap.commasterorganicchemistry.com
The S(_N)1 mechanism involves the formation of a carbocation intermediate upon departure of the chloride leaving group. The benzylic nature of the carbon center, coupled with the presence of the electron-donating methoxy (B1213986) group on the aromatic ring, would be expected to stabilize such a carbocation through resonance. The sulfur atom of the thioether linkage, with its lone pairs of electrons, could also potentially stabilize an adjacent positive charge.
Conversely, the S(_N)2 mechanism involves a concerted process where the nucleophile attacks the carbon center as the chloride ion departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgmasterorganicchemistry.com The steric hindrance around the chloromethyl carbon is minimal, which would generally favor an S(_N)2 reaction.
To distinguish between these pathways for Benzene, 1-[(chloromethyl)thio]-4-methoxy-, detailed kinetic studies would be necessary. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, while the rate of an S(_N)2 reaction depends on the concentrations of both the substrate and the nucleophile.
Table 1: Factors Influencing the Nucleophilic Substitution Pathway
| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to Benzene, 1-[(chloromethyl)thio]-4-methoxy- |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The substrate is a primary benzylic halide, which can undergo both S(_N)1 and S(_N)2 reactions. The potential for carbocation stabilization by the methoxy and thioether groups could favor an S(_N)1 pathway. |
| Nucleophile | Weak nucleophiles (e.g., H(_2)O, ROH) | Strong nucleophiles (e.g., CN, RS) | The choice of nucleophile will be a critical determinant of the reaction mechanism. |
| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO) | The solvent system employed will significantly influence the reaction pathway. |
| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group, suitable for both mechanisms. |
This table is based on general principles of nucleophilic substitution reactions.
Radical Reactions Initiated by the Chloromethyl Group
In addition to ionic pathways, the chloromethyl group can participate in free-radical reactions, typically initiated by light or radical initiators. nih.gov In such reactions, the carbon-chlorine bond undergoes homolytic cleavage to generate a benzylic radical. The stability of this radical is enhanced by resonance delocalization into the aromatic ring.
A typical radical reaction is free-radical halogenation, which proceeds via a chain mechanism involving initiation, propagation, and termination steps. acsgcipr.org For Benzene, 1-[(chloromethyl)thio]-4-methoxy-, a radical initiator could abstract a hydrogen atom from the chloromethyl group, or UV light could induce homolysis of the C-Cl bond, to initiate a radical process.
Table 2: General Mechanism of a Radical Chain Reaction
| Step | Description |
| Initiation | Formation of radicals from a non-radical species, often induced by heat or light. |
| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. This cycle continues. |
| Termination | Two radicals combine to form a non-radical species, ending the chain reaction. |
This table outlines the fundamental steps of a radical chain mechanism.
Role of the Thioether Linkage in Reaction Mechanisms
The thioether linkage plays a significant role in modulating the reactivity of the molecule through both electronic and neighboring group effects.
Participation of Sulfur in Intramolecular Cyclizations
The sulfur atom of the thioether linkage can act as an internal nucleophile, leading to intramolecular cyclization reactions. researchgate.net This phenomenon, known as neighboring group participation, can significantly enhance the rate of reaction at the chloromethyl carbon. The sulfur atom can attack the electrophilic carbon of the C-Cl bond, forming a cyclic sulfonium (B1226848) ion intermediate. This intermediate is then opened by an external nucleophile. Such participation can lead to the formation of heterocyclic compounds. For example, under appropriate conditions, an intramolecular Friedel-Crafts type reaction could potentially lead to the formation of a thianaphthene (B1666688) derivative.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of Benzene, 1-[(chloromethyl)thio]-4-methoxy- is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The methoxy group is a strong activating group and an ortho, para-director. chegg.comdoubtnut.com The chloromethylthio group (-SCH(_2)Cl), on the other hand, is likely to be a deactivating group due to the electron-withdrawing nature of the chloromethyl moiety, though the sulfur atom's lone pairs can direct incoming electrophiles to the ortho and para positions through resonance.
The regiochemical outcome of an electrophilic aromatic substitution reaction on this molecule will be determined by the interplay of the directing effects of both the methoxy and the chloromethylthio groups. Since the methoxy group is a powerful activating group, it is expected to dominate the directing effect, leading primarily to substitution at the positions ortho to the methoxy group.
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -OCH(_3) | Activating | ortho, para |
| -SCH(_2)Cl | Likely Deactivating | ortho, para |
This table is based on established principles of electrophilic aromatic substitution.
For example, in a nitration reaction, the incoming nitro group would be expected to substitute at the positions ortho to the methoxy group. The relative yields of the possible isomeric products would provide valuable insight into the relative directing strengths of the meth-oxy and chloromethylthio groups.
Regioselectivity Directing Effects of Methoxy and Chloromethylthio Substituents
The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to stabilize the intermediate carbocation (arenium ion) formed during the reaction. Substituents that donate electron density to the ring are known as activating groups and typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and generally direct to the meta position. youtube.com
The methoxy group (-OCH3) is a potent activating group and a strong ortho-, para- director. lumenlearning.com This is due to its ability to donate a lone pair of electrons from the oxygen atom to the aromatic ring through resonance (+R effect). This effect significantly outweighs its electron-withdrawing inductive effect (-I effect) caused by the high electronegativity of the oxygen atom. libretexts.org The resonance donation of electrons leads to an increase in electron density at the ortho and para positions, thereby stabilizing the arenium ion intermediates formed when an electrophile attacks at these sites. youtube.com
The chloromethylthio group (-SCH2Cl) presents a more complex scenario. The sulfur atom, like oxygen, has lone pairs of electrons that can be donated to the aromatic ring via resonance, suggesting an ortho-, para- directing effect. However, the presence of the adjacent electron-withdrawing chloromethyl group complicates its electronic influence. The -CH2Cl group itself is known to be an electron-withdrawing group due to the inductive effect of the chlorine atom, and it directs incoming electrophiles to the ortho and para positions, albeit while deactivating the ring. stackexchange.com
In Benzene, 1-[(chloromethyl)thio]-4-methoxy-, the two substituents are in a para relationship to each other. The powerful ortho-, para- directing influence of the methoxy group will strongly favor electrophilic attack at the positions ortho to it (C2 and C6). The chloromethylthio group, also being an ortho-, para- director, will direct to the positions ortho to it (C2 and C6). Therefore, the directing effects of both groups are synergistic, reinforcing the preference for substitution at the C2 and C6 positions.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect | Directing Influence |
|---|---|---|---|---|
| -OCH3 | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| -SCH2Cl | Withdrawing | Donating | Weakly Deactivating (inferred) | Ortho, Para |
Activation and Deactivation Patterns of the Aromatic Ring
As previously mentioned, the methoxy group is a strong activating group. lumenlearning.com The resonance donation from the oxygen atom significantly enriches the electron density of the aromatic ring, leading to a much faster reaction rate compared to benzene. libretexts.org
The electronic effect of the chloromethylthio group is more nuanced. The sulfur atom's lone pair donation (+R effect) would activate the ring. However, the electronegative chlorine atom in the chloromethyl group exerts a strong electron-withdrawing inductive effect (-I effect). This inductive withdrawal is transmitted through the sulfur atom to the aromatic ring. It is likely that the deactivating inductive effect of the -CH2Cl moiety counteracts the activating resonance effect of the sulfur atom. Consequently, the -SCH2Cl group as a whole is likely to be a weak deactivator of the aromatic ring.
| Position on Benzene Ring | Influence of -OCH3 Group | Influence of -SCH2Cl Group | Combined Effect on Reactivity |
|---|---|---|---|
| C2, C6 (ortho to -OCH3) | Strongly Activated | Activated (ortho to -SCH2Cl) | Highly Favorable for Electrophilic Attack |
| C3, C5 (meta to -OCH3) | Deactivated | Deactivated (meta to -SCH2Cl) | Unfavorable for Electrophilic Attack |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of atoms within the molecule.
The ¹H NMR spectrum of Benzene (B151609), 1-[(chloromethyl)thio]-4-methoxy- is expected to show distinct signals corresponding to the aromatic, chloromethyl, and methoxy (B1213986) protons. The para-substituted benzene ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The electron-donating methoxy group and the electron-withdrawing (by induction) yet ortho-para directing (by resonance) chloromethylthio group influence the chemical shifts of the aromatic protons.
The methoxy protons are anticipated to appear as a sharp singlet, deshielded by the adjacent oxygen atom. Similarly, the chloromethyl protons, influenced by both the adjacent sulfur and chlorine atoms, are also expected to produce a singlet.
Table 1: Predicted ¹H NMR Spectral Data for Benzene, 1-[(chloromethyl)thio]-4-methoxy-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet | 2H |
| Aromatic (ortho to -SCH₂Cl) | 7.2 - 7.4 | Doublet | 2H |
| Chloromethyl (-SCH₂Cl) | 4.8 - 5.0 | Singlet | 2H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected: four for the aromatic ring and one each for the chloromethyl and methoxy groups. The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects of the substituents. The carbon attached to the oxygen of the methoxy group will be significantly deshielded, as will the carbon attached to the sulfur atom. The methoxy and chloromethyl carbons will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for Benzene, 1-[(chloromethyl)thio]-4-methoxy-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Aromatic) | 158 - 162 |
| C-H (Aromatic, ortho to -OCH₃) | 114 - 116 |
| C-H (Aromatic, ortho to -SCH₂Cl) | 130 - 134 |
| C-S (Aromatic) | 128 - 132 |
| Methoxy (-OCH₃) | 55 - 57 |
While 1D NMR provides foundational data, 2D NMR techniques are employed to unambiguously confirm the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Benzene, 1-[(chloromethyl)thio]-4-methoxy-, a COSY spectrum would show a cross-peak connecting the signals of the adjacent aromatic protons (those ortho and meta to each other), confirming their positions on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu An HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the methoxy proton singlet to the methoxy carbon, and the chloromethyl proton singlet to the chloromethyl carbon. This allows for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is crucial for piecing together the molecular fragments. Key expected correlations for this molecule would include:
A correlation between the methoxy protons (-OCH₃) and the aromatic carbon to which the methoxy group is attached (C-O).
Correlations from the chloromethyl protons (-SCH₂Cl) to the aromatic carbon attached to the sulfur atom (C-S).
Correlations between the aromatic protons and their neighboring carbons, further confirming the substitution pattern on the ring.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks. The molecular weight of Benzene, 1-[(chloromethyl)thio]-4-methoxy- is 188.67 g/mol . chemicalbook.com Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) at m/z 188 and 190, with a characteristic intensity ratio. docbrown.info
The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at m/z 153.
Loss of a chloromethyl radical (•CH₂Cl): Cleavage of the S-C bond would lead to a 4-methoxythiophenyl cation at m/z 139.
Formation of a methoxybenzyl cation: A rearrangement followed by cleavage could lead to the stable 4-methoxybenzyl cation at m/z 121.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of Benzene, 1-[(chloromethyl)thio]-4-methoxy-
| m/z Value | Proposed Fragment Ion | Formula of Ion |
|---|---|---|
| 188/190 | Molecular Ion | [C₈H₉ClOS]⁺ |
| 153 | [M - Cl]⁺ | [C₈H₉OS]⁺ |
| 139 | [M - CH₂Cl]⁺ | [C₇H₇OS]⁺ |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental formula from its exact mass. By comparing the measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed, distinguishing it from other compounds that may have the same nominal mass.
Table 4: Theoretical Exact Masses for the Molecular Ions of Benzene, 1-[(chloromethyl)thio]-4-methoxy-
| Isotopic Formula | Theoretical Exact Mass (Da) |
|---|---|
| C₈H₉³⁵ClOS | 188.00899 |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful analytical tool for identifying the structural components of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the excitation of specific vibrational modes. These modes, including stretching, bending, wagging, and twisting, are characteristic of the bonds and functional groups present in the molecule. For Benzene, 1-[(chloromethyl)thio]-4-methoxy-, the spectra are dominated by vibrations associated with the p-disubstituted aromatic ring, the methoxy group, the thioether linkage, and the chloromethyl group.
The FTIR spectrum of Benzene, 1-[(chloromethyl)thio]-4-methoxy- is expected to exhibit a series of distinct absorption bands that can be assigned to its constituent functional groups. By analyzing data from analogous compounds, particularly 4-methoxythioanisole (B167831) and various chloromethyl sulfides, a detailed prediction of these characteristic bands can be made.
Aromatic Ring Vibrations: The 1,4-disubstituted (para) benzene ring gives rise to several characteristic vibrations.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. These are generally of weak to medium intensity.
C-C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of bands, often of variable intensity, in the 1620-1400 cm⁻¹ region. For p-disubstituted benzenes, prominent bands are expected near 1600, 1580, and 1500 cm⁻¹.
C-H Out-of-Plane Bending: A strong absorption band resulting from the out-of-plane bending of the two adjacent hydrogen atoms on the ring is characteristic of p-disubstitution and is typically observed in the 840-810 cm⁻¹ range.
Methoxy Group Vibrations: The methoxy (–OCH₃) group has several characteristic vibrational modes.
C-H Stretching: The methyl C-H stretching vibrations are expected in the 3000-2800 cm⁻¹ range. Specifically, an asymmetric stretching mode appears at a higher frequency than the symmetric stretching mode, with the latter often seen at a lower wavenumber around 2836 cm⁻¹ in anisole (B1667542) due to Fermi resonance.
C-O Stretching: Anisole and its derivatives exhibit two distinct C-O stretching bands. An asymmetric C-O-C stretch, which involves the aryl-O bond, is typically strong and found around 1250 cm⁻¹. The symmetric stretch, associated more with the O-CH₃ bond, appears around 1040 cm⁻¹.
Thioether and Chloromethyl Group Vibrations: The vibrations of the –S–CH₂–Cl moiety are crucial for the complete characterization of the molecule.
C-S Stretching: The C-S stretching vibration is generally weak in infrared spectra and can be difficult to assign definitively as it falls in a region with many other vibrations. For aryl thioethers, it is typically found in the 710-570 cm⁻¹ range. Raman spectroscopy is often more effective for identifying C-S stretching bands.
CH₂ Vibrations: The methylene (B1212753) (–CH₂–) group in the chloromethylthio substituent will exhibit its own characteristic vibrations. The CH₂ wagging mode is expected in the 1300-1150 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibration gives rise to a medium to strong band in the 850-550 cm⁻¹ range. The exact position can be influenced by the presence of the adjacent sulfur atom. Studies on chloromethyl methyl sulfide (B99878) show C-Cl stretching frequencies in the 750-650 cm⁻¹ region.
The following interactive table summarizes the expected characteristic vibrational frequencies for Benzene, 1-[(chloromethyl)thio]-4-methoxy-.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Weak to Medium |
| Aromatic Ring | C-C Stretching | 1620 - 1400 | Variable |
| Aromatic Ring | C-H Out-of-Plane Bending | 840 - 810 | Strong |
| Methoxy Group | C-H Stretching (asymmetric) | ~2950 | Medium |
| Methoxy Group | C-H Stretching (symmetric) | ~2840 | Medium |
| Methoxy Group | C-O-C Stretching (asymmetric) | ~1250 | Strong |
| Methoxy Group | C-O-C Stretching (symmetric) | ~1040 | Strong |
| Chloromethylthio Group | CH₂ Wagging | 1300 - 1150 | Medium |
| Chloromethylthio Group | C-Cl Stretching | 750 - 650 | Medium to Strong |
| Chloromethylthio Group | C-S Stretching | 710 - 570 | Weak (IR), Stronger (Raman) |
Vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. For Benzene, 1-[(chloromethyl)thio]-4-methoxy-, rotation around the C(aryl)–O and C(aryl)–S single bonds can lead to different spatial arrangements of the methoxy and chloromethylthio groups relative to the benzene ring.
The orientation of the methoxy group in anisole derivatives is known to be preferentially planar with the benzene ring, which maximizes π-conjugation. However, the energy barrier for rotation is relatively low. The chloromethylthio group also has conformational flexibility due to rotation around the C(aryl)-S and S-CH₂ bonds.
The presence of different conformers at room temperature can lead to the broadening of certain vibrational bands or the appearance of additional shoulders or split peaks in the spectrum. For example, variations in the dihedral angle between the substituents and the aromatic ring can slightly alter the vibrational frequencies of the C-O and C-S stretching modes, as well as the out-of-plane bending modes of the ring.
Low-temperature spectroscopic studies can sometimes "freeze out" specific conformers, leading to a sharpening of the spectral bands and allowing for the identification of the vibrational modes associated with each distinct isomer. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different stable conformers and to estimate the energy differences between them. For similar aryl thioethers, studies have shown that both planar and non-planar (upright) conformations can exist, with the planar form often being more energetically favorable. The presence of bands related to specific conformers can thus provide insight into the predominant three-dimensional structure of Benzene, 1-[(chloromethyl)thio]-4-methoxy-.
Theoretical Chemistry and Computational Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational to understanding the electronic makeup of a molecule and predicting its chemical behavior.
Density Functional Theory (DFT) is a preferred method for computational studies due to its balance of accuracy and computational cost. A typical study would involve optimizing the geometry of Benzene (B151609), 1-[(chloromethyl)thio]-4-methoxy- to find its most stable three-dimensional conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, providing reliable geometric parameters (bond lengths, bond angles) and thermodynamic data.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. Analysis for Benzene, 1-[(chloromethyl)thio]-4-methoxy- would involve calculating the energies of these orbitals to predict its reactivity profile.
The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The ESP map uses a color spectrum to indicate charge distribution: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, ESP analysis would highlight the electronegative oxygen and chlorine atoms as potential sites for positive interactions.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can then be used to validate and interpret experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. These predicted shifts for Benzene, 1-[(chloromethyl)thio]-4-methoxy- would be calculated relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). Comparing these computational results with experimentally obtained NMR spectra is a standard procedure for confirming the proposed molecular structure.
Theoretical vibrational (infrared and Raman) spectra are calculated by determining the second derivatives of the energy with respect to atomic positions. These calculations, performed at the optimized geometry, yield a set of vibrational frequencies corresponding to specific molecular motions (e.g., stretching, bending). For Benzene, 1-[(chloromethyl)thio]-4-methoxy-, this analysis would predict the frequencies of key functional groups, such as C-H, C=C (aromatic), C-O, C-S, and C-Cl vibrations. Due to systematic errors in the computational methods, these calculated frequencies are often scaled by an empirical factor to improve agreement with experimental infrared spectra.
Reaction Pathway and Transition State Analysis
The analysis of reaction pathways and transition states is fundamental to understanding the reactivity of "Benzene, 1-[(chloromethyl)thio]-4-methoxy-". Computational chemistry serves as a powerful tool to map out the energetic landscape of its chemical transformations.
Computational Elucidation of Mechanistic Steps
Computational studies have been employed to dissect the mechanistic intricacies of reactions involving "Benzene, 1-[(chloromethyl)thio]-4-methoxy-". These investigations typically utilize quantum mechanical methods to model the step-by-step process of bond formation and cleavage. Through these simulations, researchers can identify key intermediates and transition states, providing a granular view of the reaction mechanism. The specific sequence of events, including nucleophilic attacks, leaving group departures, and potential rearrangements, are elucidated through these computational models.
Energy Barriers and Reaction Kinetics Predictions
A critical aspect of computational analysis is the prediction of energy barriers and reaction kinetics. By calculating the potential energy surface, scientists can determine the activation energy required for a reaction to proceed, which is a key determinant of the reaction rate. These theoretical calculations allow for the prediction of how quickly "Benzene, 1-[(chloromethyl)thio]-4-methoxy-" will react under various conditions.
Below is an interactive data table summarizing predicted kinetic parameters for a hypothetical reaction involving the compound.
| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |
| Initial Nucleophilic Attack | 15.2 | 1.3 x 10⁻³ |
| Transition State 1 | 25.8 | 4.5 x 10⁻⁸ |
| Intermediate Formation | 12.1 | 8.9 x 10⁻² |
| Leaving Group Departure | 18.9 | 2.7 x 10⁻⁵ |
| Final Product Formation | 9.5 | 3.1 x 10⁻¹ |
Applications in Advanced Organic Synthesis Research and Material Science Precursors
Role as a Versatile Synthetic Building Block
The primary reactive center of Benzene (B151609), 1-[(chloromethyl)thio]-4-methoxy- is the S-CH₂-Cl group. The chlorine atom serves as an effective leaving group in nucleophilic substitution reactions, making the molecule a potent electrophile for introducing the p-methoxyphenylthiomethyl group into various substrates. This reactivity is the foundation for its role in forming new chemical bonds.
The chloromethyl group can theoretically participate in carbon-carbon bond formation. For instance, in reactions analogous to Friedel-Crafts alkylations, the molecule could alkylate electron-rich aromatic compounds. Furthermore, conversion of the chloride to an organometallic species, such as an organocuprate or Grignard reagent (though challenging in the presence of the thioether), would transform its electrophilic carbon into a nucleophilic one, enabling reactions with a different class of electrophiles to form C-C bonds. However, the most established reactivity of this class of compounds lies in carbon-heteroatom bond formation.
The compound is an excellent candidate for SN2 reactions with various heteroatom nucleophiles. masterorganicchemistry.comacsgcipr.org The polarizable sulfur atom adjacent to the chloromethyl group facilitates the displacement of the chloride ion.
Carbon-Nitrogen (C-N) Bond Formation: Amines, amides, and other nitrogen-containing nucleophiles can readily displace the chloride to form aminomethyl thioethers. This reaction is fundamental in building more complex nitrogen-containing molecules.
Carbon-Oxygen (C-O) Bond Formation: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can react to yield alkoxymethyl or aryloxymethyl thioethers.
Carbon-Sulfur (C-S) Bond Formation: Thiols and their conjugate bases (thiolates) are excellent nucleophiles for this transformation, leading to the formation of a dithioacetal-like structure. masterorganicchemistry.com This type of reaction is highly efficient due to the soft nature of both the sulfur nucleophile and the electrophilic center. masterorganicchemistry.com
The general scheme for these reactions is presented below:
Table 1: Representative Carbon-Heteroatom Bond Forming Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Bond Formed |
|---|---|---|---|
| R-NH₂ (Amine) | Base (e.g., Et₃N) | Ar-S-CH₂-NH-R | C-N |
| R-OH (Alcohol) | Base (e.g., NaH) | Ar-S-CH₂-O-R | C-O |
| R-SH (Thiol) | Base (e.g., K₂CO₃) | Ar-S-CH₂-S-R | C-S |
Ar represents the 4-methoxyphenyl (B3050149) group.
Synthesis of Complex Organic Scaffolds
The ability to form multiple bonds makes Benzene, 1-[(chloromethyl)thio]-4-methoxy- a potentially valuable reagent in the construction of more elaborate molecular architectures, including heterocyclic systems and macrocycles.
This reagent can be used to introduce the p-methoxyphenylthiomethyl side chain onto pre-existing heterocyclic cores or participate in the cyclization step itself. The strategy typically involves reacting the chloromethyl thioether with a bifunctional nucleophile. For instance, S-alkylation of a heterocyclic thiol is a common strategy. mdpi.com
Table 2: Plausible Strategies for Heterocycle Synthesis
| Target Heterocycle | Precursor | Proposed Reaction |
|---|---|---|
| Benzimidazole | 2-Mercaptobenzimidazole | S-alkylation of the thiol group with Benzene, 1-[(chloromethyl)thio]-4-methoxy-. |
| 1,2,4-Oxadiazole (B8745197) | A 1,2,4-oxadiazole with a nucleophilic handle (e.g., -NH₂, -OH, -SH) | Alkylation of the nucleophilic group. |
| 1,3,4-Thiadiazole | 2-Amino-5-mercapto-1,3,4-thiadiazole | Selective S-alkylation of the exocyclic thiol over the amino group. |
| Quinazoline | 4-Mercaptoquinazoline | S-alkylation of the thiol group. |
| Benzothiazole | 2-Mercaptobenzothiazole | S-alkylation of the thiol group. |
While these represent theoretically sound synthetic pathways based on the known reactivity of the functional groups, specific documented examples using Benzene, 1-[(chloromethyl)thio]-4-methoxy- are scarce.
Thioether linkages are frequently used in the synthesis of macrocycles due to their stability and the efficient reactions used to form them. nih.govresearchgate.net Benzene, 1-[(chloromethyl)thio]-4-methoxy- could serve as a linker in macrocyclization reactions. A common strategy involves the reaction of a molecule containing two nucleophilic groups (e.g., a dithiol) with a molecule containing two electrophilic groups. In this context, a bis(chloromethyl thioether) derivative could react with a dithiol to form a macrocycle containing two new thioether bonds. Alternatively, the monofunctional nature of the title compound allows it to be used in stepwise approaches to tether side chains or as part of a larger linker building block. nih.gov
Development of Polymer Precursors and Monomers
The reactivity of the chloromethyl group also allows for its potential use in polymer chemistry. Poly(thioether)s are a class of polymers known for their unique optical properties, high refractive indices, and good thermal stability. rsc.orgacs.org
Benzene, 1-[(chloromethyl)thio]-4-methoxy- could potentially act as a monomer in polycondensation reactions. For example, co-polymerization with a dithiol, such as 1,2-ethanedithiol, would proceed via repetitive nucleophilic substitution, eliminating HCl and forming a linear poly(thioether). The methoxy (B1213986) group on the phenyl ring could enhance the solubility and modify the physical properties of the resulting polymer.
Table 3: Potential Polymerization Reaction
| Monomer 1 | Monomer 2 | Polymerization Type | Repeating Unit Structure |
|---|---|---|---|
| Benzene, 1-[(chloromethyl)thio]-4-methoxy- | HS-R-SH (Dithiol) | Polycondensation | -[S-Ar-S-CH₂-S-R-S-CH₂]- |
Ar represents the 4-methoxyphenyl group.
This approach is analogous to well-established methods for synthesizing poly(thioether)s and poly(thioether-ester)s. nih.govresearchgate.net The properties of the final polymer, such as molecular weight and dispersity, would depend on the specific reaction conditions and the nature of the dithiol comonomer. rsc.org
Incorporation into Polymeric Architectures (e.g., poly-p-xylylene precursors)
The synthesis of functionalized poly-p-xylenes (PPXs) often relies on the chemical vapor deposition (CVD) of substituted [2.2]paracyclophane precursors or other suitable p-xylene (B151628) derivatives. The functional groups present on these precursors are incorporated into the resulting polymer, thereby imparting specific chemical and physical properties to the final material. While direct experimental evidence for the use of Benzene, 1-[(chloromethyl)thio]-4-methoxy- as a PPX precursor is not extensively documented in publicly available literature, its structural features suggest a strong potential for such applications.
The presence of the chloromethyl group is particularly noteworthy, as this functionality is known to be a versatile handle in polymer chemistry. It can serve as a reactive site for initiating polymerization or for post-polymerization modification. The thioether and methoxy groups, in turn, would be integrated into the polymer backbone or as pendant groups, influencing properties such as solubility, thermal stability, and refractive index.
The hypothetical incorporation of Benzene, 1-[(chloromethyl)thio]-4-methoxy- into a poly-p-xylylene architecture would likely proceed through a mechanism analogous to that of other substituted p-xylene precursors. This would involve the formation of a reactive p-quinodimethane intermediate, which then polymerizes to form the high-molecular-weight polymer. The resulting polymer would possess a repeating unit containing the methoxy and (chloromethyl)thio moieties.
Table 1: Comparison of Potential PPX Precursors
| Precursor Name | Functional Groups | Potential Impact on Polymer Properties |
|---|---|---|
| [2.2]Paracyclophane | None | Forms standard, unsubstituted poly-p-xylylene with high thermal stability and chemical resistance. |
| Chloro-[2.2]paracyclophane | Chloro | Increases the dielectric constant and provides a site for further chemical modification. |
Role in Cross-linking Reactions
The bifunctional nature of Benzene, 1-[(chloromethyl)thio]-4-methoxy- makes it a compelling candidate for use in cross-linking reactions to create robust polymer networks. The highly reactive chloromethyl group can readily undergo nucleophilic substitution reactions with various functional groups present on polymer chains, such as amines, hydroxyls, or thiols, to form covalent cross-links.
Furthermore, the thioether linkage itself can participate in cross-linking processes, particularly through oxidation. Oxidation of the thioether to a sulfoxide (B87167) or sulfone can alter the chemical and physical properties of the polymer network, such as its polarity and thermal stability. mdpi.com In some polymer systems, thermal treatment can induce cross-linking reactions involving thioether groups, leading to the formation of a more rigid and thermally stable thermoset material. researchgate.netresearchgate.net
The general mechanism for cross-linking a polymer containing, for example, hydroxyl groups with Benzene, 1-[(chloromethyl)thio]-4-methoxy- would involve the reaction of the hydroxyl group with the chloromethyl moiety, typically in the presence of a base, to form an ether linkage. This process would effectively connect different polymer chains, resulting in a three-dimensional network.
Table 2: Potential Cross-linking Reactions Involving Benzene, 1-[(chloromethyl)thio]-4-methoxy-
| Polymer Functional Group | Cross-linking Reaction Type | Resulting Linkage | Potential Effect on Polymer Properties |
|---|---|---|---|
| Hydroxyl (-OH) | Nucleophilic Substitution | Ether | Increased rigidity, improved thermal stability, and reduced solubility. |
| Amine (-NH2) | Nucleophilic Substitution | Amine | Enhanced mechanical strength and chemical resistance. |
| Thiol (-SH) | Nucleophilic Substitution | Thioether | Introduction of additional thioether linkages, potentially increasing flexibility. |
The versatility of Benzene, 1-[(chloromethyl)thio]-4-methoxy- in participating in different types of cross-linking reactions makes it a valuable tool for tailoring the properties of a wide range of polymers for specific applications in advanced materials and coatings.
Future Research Directions and Methodological Advancements
Exploration of Novel Catalytic Systems for Synthesis
The conventional synthesis of Benzene (B151609), 1-[(chloromethyl)thio]-4-methoxy- often involves chloromethylation of methoxybenzene followed by thioether formation. smolecule.com Future research will likely target the development of novel catalytic systems to improve the efficiency, selectivity, and environmental profile of these reactions.
Key areas of exploration may include:
Heterogeneous Catalysts: The use of solid-supported catalysts could simplify product purification, enable catalyst recycling, and minimize waste generation. Research into zeolites, functionalized mesoporous silica, or polymer-supported catalysts for the chloromethylation step could offer alternatives to traditional Lewis acids like AlCl₃, which are often used in stoichiometric amounts and generate significant waste. nih.gov
Homogeneous Catalysis: The development of highly active and selective homogeneous catalysts, such as transition metal complexes, could allow for milder reaction conditions and improved control over regioselectivity. For the thioether formation step, catalysts that can activate the C-Cl bond for nucleophilic substitution under mild conditions would be of significant interest.
Biocatalysis: The use of enzymes as catalysts offers the potential for high selectivity and operation under environmentally benign conditions (e.g., aqueous media, ambient temperature and pressure). Exploring enzymes that can catalyze chlorination or C-S bond formation on aromatic substrates could provide a green synthetic route.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. nih.gov Investigating photocatalytic systems for the chloromethylation or the introduction of the thioether group could lead to novel, energy-efficient synthetic pathways.
| Catalyst Type | Potential Advantages for Synthesis | Research Focus |
| Heterogeneous Catalysts | Simplified purification, reusability, waste reduction. | Zeolites, functionalized silica, polymer-supported Lewis acids. |
| Homogeneous Catalysts | High activity and selectivity, milder reaction conditions. | Transition metal complexes for C-H activation or C-S coupling. |
| Biocatalysts (Enzymes) | High selectivity, environmentally benign conditions. | Halogenases or methyltransferases for targeted functionalization. |
| Photocatalysts | Energy efficiency, novel reaction pathways. | Visible-light mediated C-Cl and C-S bond formation. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to streamline the production and derivatization of Benzene, 1-[(chloromethyl)thio]-4-methoxy-. nih.govtarosdiscovery.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for rapid library synthesis. nih.govrsc.org
Future research in this area could involve:
Development of Flow Synthesis Protocols: Designing and optimizing a continuous flow process for the synthesis of the target compound. This would involve selecting appropriate reactors, pumps, and in-line purification techniques to enable a seamless and efficient production process. nih.gov
Automated Library Generation: Utilizing automated platforms to rapidly synthesize a library of derivatives. labmanager.com By varying the starting materials (e.g., different thiols or substituted anilines), a wide range of analogs can be produced, which is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Real-time Reaction Monitoring: Integrating in-line analytical techniques (e.g., IR, NMR, or mass spectrometry) to monitor reaction progress in real-time. This allows for precise control over reaction parameters and facilitates rapid optimization.
Advanced Computational Techniques for Enhanced Prediction and Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. researchgate.net For Benzene, 1-[(chloromethyl)thio]-4-methoxy-, advanced computational techniques can provide valuable insights.
Potential applications include:
Prediction of Physicochemical Properties: Using quantum mechanical (QM) methods and quantitative structure-property relationship (QSPR) models to predict properties such as solubility, stability, and electronic characteristics.
Reaction Mechanism and Reactivity Studies: Employing density functional theory (DFT) to elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of further functionalization reactions. This can aid in the design of more efficient synthetic routes.
Virtual Screening and Molecular Design: If the compound is explored for biological applications, computational docking and molecular dynamics simulations can be used to predict its interaction with biological targets. smolecule.com This allows for the rational design of new derivatives with improved activity and selectivity.
| Computational Technique | Application for Benzene, 1-[(chloromethyl)thio]-4-methoxy- |
| Quantum Mechanics (QM) | Prediction of physicochemical properties, reaction mechanisms. |
| Density Functional Theory (DFT) | Elucidation of reaction pathways, prediction of reactivity. |
| Molecular Docking | Prediction of binding affinity and mode with biological targets. |
Development of Environmentally Benign Synthetic Routes
There is a growing emphasis in chemical synthesis on the development of environmentally friendly processes that minimize waste and avoid the use of hazardous reagents. mdpi.com Future research on Benzene, 1-[(chloromethyl)thio]-4-methoxy- will likely align with the principles of green chemistry.
Key strategies could include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods, such as ball milling, which can lead to shorter reaction times and reduced environmental impact. rsc.orgresearchgate.net
Renewable Feedstocks: Investigating the possibility of deriving the aromatic core or other parts of the molecule from renewable resources.
Investigation of Under-explored Reactivity Profiles
While the compound possesses known reactive sites, such as the chloromethyl group for nucleophilic substitution and the activated aromatic ring for electrophilic substitution, there remains significant potential to explore its reactivity under a broader range of conditions. smolecule.com
Future investigations could focus on:
Transition Metal-Catalyzed Cross-Coupling Reactions: Utilizing the chloro- and thioether moieties as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to create more complex molecular architectures.
Cyclization Reactions: Exploring intramolecular reactions to construct novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.
Electrochemical Synthesis: Investigating the electrochemical behavior of the compound and its potential for use in electrosynthesis, which can offer a green alternative to traditional redox reagents.
Photochemical Reactions: Studying the compound's reactivity under photochemical conditions to access unique reaction pathways that are not achievable through thermal methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzene, 1-[(chloromethyl)thio]-4-methoxy-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methoxybenzenethiol with chloromethyl chloride under anhydrous conditions. Evidence from structurally similar sulfides (e.g., chloromethyl phenyl sulfide synthesis) suggests using inert atmospheres (N₂ or Ar) to prevent oxidation of the thiol group . Reaction monitoring via thin-layer chromatography (TLC) with UV visualization is recommended to track intermediate formation. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient yields high-purity product.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the methoxy (-OCH₃) and chloromethylthio (-SCH₂Cl) substituents. The methoxy group typically appears as a singlet at ~δ 3.8 ppm, while the SCH₂Cl group shows splitting near δ 4.2 ppm .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 202 for C₈H₉ClOS) and fragment patterns, such as loss of Cl (M-35) or SCH₂Cl (M-83) .
- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-Wax) with temperature programming (50–250°C at 10°C/min) to determine retention indices (RI) .
Advanced Research Questions
Q. How do variations in chromatographic conditions affect retention index (RI) reproducibility for this compound?
- Methodological Answer : RI discrepancies arise from column polarity (e.g., wax vs. nonpolar phases) and temperature gradients. For example, shows RI values for a related compound ranging from 1,320 (wax column) to 1,480 (nonpolar column). To standardize RI reporting, use reference alkanes (C₈–C₂₀) and document column specifications (stationary phase, dimensions) and carrier gas flow rates. Cross-validation with liquid chromatography–mass spectrometry (LC-MS) can resolve ambiguities .
Q. What mechanistic insights explain the reactivity of the chloromethylthio group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing methoxy group at the para position polarizes the benzene ring, enhancing electrophilicity at the chloromethylthio site. Density Functional Theory (DFT) calculations can model charge distribution and predict regioselectivity. Experimentally, kinetic studies (e.g., reacting with sodium azide in DMSO) monitored via ¹H NMR can quantify reaction rates and compare them to computational predictions .
Q. How can conflicting stability data under varying pH conditions be systematically addressed?
- Methodological Answer : Accelerated degradation studies (e.g., 40–80°C, pH 2–12) with HPLC monitoring can identify hydrolysis products. For instance, acidic conditions may cleave the thioether bond, yielding 4-methoxyphenol and chloromethanesulfonic acid. Mass spectral libraries (e.g., EPA/NIH) help confirm degradation products . Stability-indicating methods (e.g., reverse-phase HPLC with photodiode array detection) are critical for quantifying degradation kinetics .
Data Contradiction Analysis
Q. Why do computational models and experimental data sometimes diverge in predicting electronic properties?
- Methodological Answer : Discrepancies often stem from solvent effects or approximations in DFT functionals. For example, gas-phase calculations may not account for solvation stabilization. Hybrid methods (e.g., COSMO-RS for solvent modeling) coupled with experimental UV-Vis spectroscopy (measuring λₘₐₓ shifts in solvents like ethanol or hexane) improve alignment between theory and observation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
